molecular formula C12H14N4S B1291062 3-Piperazin-1-yl-6-(2-thienyl)pyridazine CAS No. 1105195-40-1

3-Piperazin-1-yl-6-(2-thienyl)pyridazine

Cat. No.: B1291062
CAS No.: 1105195-40-1
M. Wt: 246.33 g/mol
InChI Key: QBYMHNQZJWLMQY-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-6-(2-thienyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperazine and a thienyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-6-(2-thienyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridazine derivative with an additional oxygen-containing group, while substitution could introduce various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

3-Piperazin-1-yl-6-(2-thienyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which have similar piperazine moieties.

    Thienyl derivatives: Compounds like thiophene and its derivatives share the thienyl group.

Uniqueness

What sets 3-Piperazin-1-yl-6-(2-thienyl)pyridazine apart is its unique combination of a pyridazine ring with both piperazine and thienyl groups. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .

Properties

IUPAC Name

3-piperazin-1-yl-6-thiophen-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYMHNQZJWLMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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